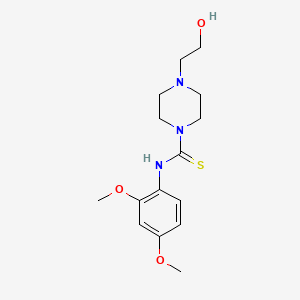
N-(2,4-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as AEBSF, is a synthetic protease inhibitor. It is commonly used in biochemical and physiological research to inhibit serine proteases. AEBSF has been widely studied for its mechanism of action, biochemical and physiological effects, and applications in scientific research.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is a reversible inhibitor of serine proteases. It forms a covalent bond with the active site of the protease, blocking its activity. This compound is specific for serine proteases and does not inhibit other classes of proteases, such as metalloproteases or cysteine proteases.
Biochemical and Physiological Effects:
This compound has been shown to affect several biochemical and physiological processes. It has been reported to inhibit blood coagulation, reduce inflammation, and prevent cancer cell migration and invasion. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other proteases. This compound is also relatively easy to use and can be added directly to cell culture or tissue homogenates. However, one limitation of this compound is that it is a reversible inhibitor, which means that its effects may be transient and dependent on the concentration used.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and specific protease inhibitors based on the structure of this compound. Another direction is the investigation of the role of specific proteases in different disease states and the development of targeted therapies based on these findings. Additionally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy and reduce potential side effects.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is commonly used in scientific research to inhibit serine proteases, such as trypsin, chymotrypsin, and thrombin. It has been used to study the role of proteases in various biological processes, including blood coagulation, inflammation, and cancer progression. This compound has also been used to investigate the function of specific proteases in different cell types and tissues.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-20-12-3-4-13(14(11-12)21-2)16-15(22)18-7-5-17(6-8-18)9-10-19/h3-4,11,19H,5-10H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSRQDFXBKXYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



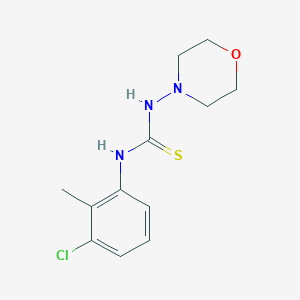
![N-(2,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B3986121.png)
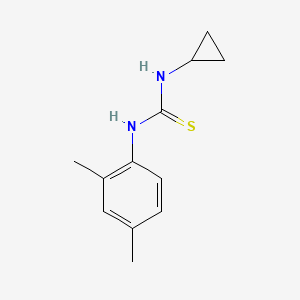
![2-chloro-N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B3986139.png)
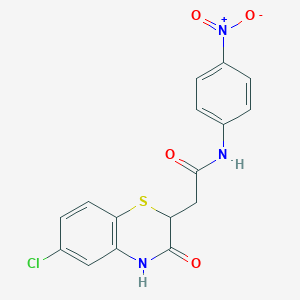
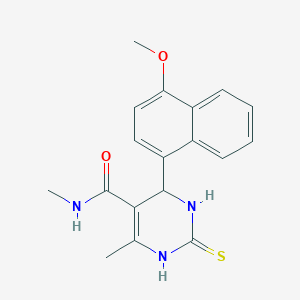
![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate](/img/structure/B3986159.png)
![{4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid](/img/structure/B3986165.png)
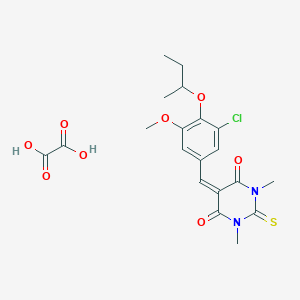
![8-methyl-4-[2-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3986175.png)
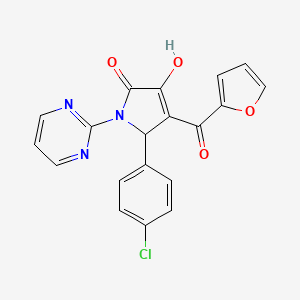
![2-methylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3986183.png)
![2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3986196.png)
![N-cyclohexyl-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B3986209.png)